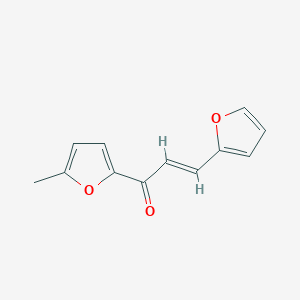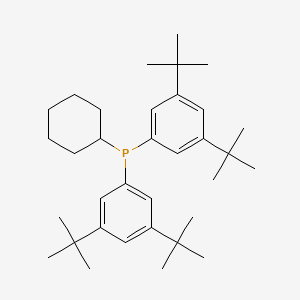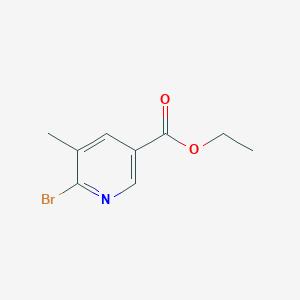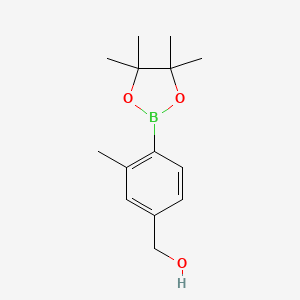
Dbco-amine tfa
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dbco-amine tfa, also known as dibenzocyclooctyne-amine trifluoroacetate, is a versatile compound widely used in bioconjugation and click chemistry. It features a dibenzocyclooctyne (DBCO) moiety, which is a strained alkyne, and an amine functional group. This combination allows for rapid and selective copper-free click chemistry with azide-bearing molecules, making it an invaluable tool in pharmaceutical research and development .
作用机制
Target of Action
Dbco-Amine TFA, also known as this compound, plays a crucial role in pharmaceutical research and development, particularly in designing targeted drug delivery systems and bioimaging agents . It is a versatile bioconjugation reagent that features a dibenzocyclooctyne (DBCO) functional group . This strained alkyne moiety enables rapid and selective copper-free click chemistry with azide-bearing molecules, ensuring efficient conjugation while minimizing side reactions .
Mode of Action
The mode of action of this compound involves a copper-free click chemistry reaction, specifically a strain-promoted azide–alkyne cycloaddition (SPAAC) . The DBCO group in the compound can undergo SPAAC with molecules containing azide groups . This reaction is fast, specific, and occurs under aqueous conditions without the need for toxic catalysts .
Biochemical Pathways
This compound is involved in the biochemical pathway of strain-promoted azide–alkyne cycloaddition (SPAAC) . This pathway allows for the specific labeling of cellular target proteins and studying of drug target engagement with drug surrogates in live cells . Furthermore, cellular membrane lipids and proteins could be selectively labeled with click chemistry in vitro .
Pharmacokinetics
It is known that the compound can be prepared within a total reaction time of 60 minutes, including purification . This suggests that the compound has a relatively quick synthesis time, which could potentially influence its pharmacokinetic properties.
Result of Action
The result of this compound’s action is the formation of a stable chemical bond with azide-bearing molecules . This allows for the specific labeling of cellular target proteins and studying of drug target engagement with drug surrogates in live cells . Furthermore, cellular membrane lipids and proteins could be selectively labeled with click chemistry in vitro .
Action Environment
The action of this compound is influenced by the presence of azide-bearing molecules, as the DBCO group in the compound undergoes SPAAC with these molecules . The reaction is copper-free, avoiding the potential toxicity issues caused by copper ions and making the reaction conditions milder and more environmentally friendly . The compound is usually soluble in most organic solvents, such as DCM, DMF, DMSO, THF, etc .
生化分析
Biochemical Properties
Dbco-Amine TFA is often used in copper-free click chemistry reactions . The amine groups of doxorubicin were modified with this compound and dipeptide (Val and Cit) using a self-immolative p-aminobenzylcarbamate crosslinker . This indicates that this compound can interact with various enzymes, proteins, and other biomolecules to modify their properties.
Cellular Effects
After intravenous injection of the modified doxorubicin, this compound groups can be conjugated with azide groups on the surface of cancer cells by SPAAC in vivo resulting in increased accumulation in the tumor tissues . This suggests that this compound can influence cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves its ability to enable fast and specific chemical conjugation under aqueous conditions without the need for toxic catalysts . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dbco-amine tfa typically involves the coupling of dibenzocyclooctyne with an amine group. One common method includes the use of HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) as a coupling reagent and N,N-diisopropylethylamine (DIPEA) as a base. The reaction is performed at room temperature for about 12 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes solid-phase peptide synthesis (SPPS) techniques, where the DBCO moiety is attached to a resin-bound peptide, followed by cleavage and purification steps .
化学反应分析
Types of Reactions
Dbco-amine tfa primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a type of click chemistry. This reaction is highly efficient and selective, occurring without the need for a copper catalyst .
Common Reagents and Conditions
The SPAAC reaction with this compound typically involves azide-bearing molecules as reactants. The reaction conditions are mild, often performed in aqueous or organic solvents at room temperature .
Major Products Formed
The major product formed from the SPAAC reaction is a stable triazole linkage, which is useful in bioconjugation applications .
科学研究应用
Dbco-amine tfa has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
Dibenzocyclooctyne-PEG8-amine: Similar to Dbco-amine tfa but includes a polyethylene glycol (PEG) linker, providing increased solubility and reduced steric hindrance.
Dibenzocyclooctyne-PEG23-amine: Features a longer PEG linker, offering even greater solubility and flexibility in bioconjugation.
Uniqueness
This compound is unique due to its combination of a strained alkyne and an amine group, enabling efficient copper-free click chemistry. Its trifluoroacetate salt form enhances its stability and solubility, making it a preferred choice for various applications in research and industry .
属性
IUPAC Name |
3-amino-1-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)propan-1-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O.C2HF3O2/c19-12-11-18(21)20-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)20;3-2(4,5)1(6)7/h1-8H,11-13,19H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQWCTLOLOBAMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
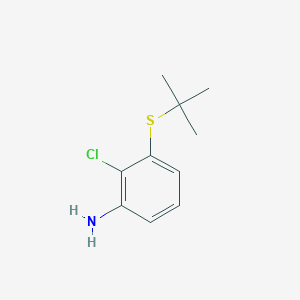
![3-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B6308588.png)
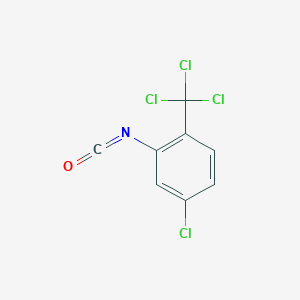
![8-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B6308612.png)

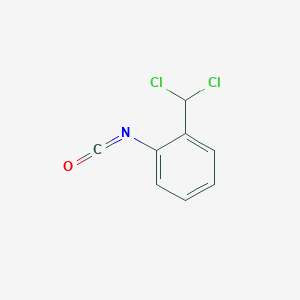
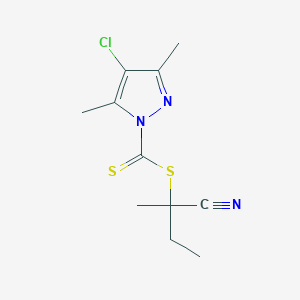
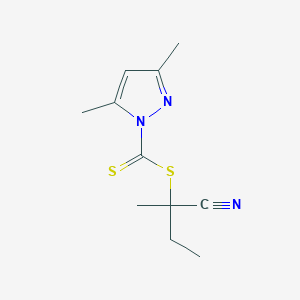
![6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diol](/img/structure/B6308631.png)
